molecular formula C13H13NO B13636215 2-cyclopropyl-N-(3-ethynylphenyl)acetamide

2-cyclopropyl-N-(3-ethynylphenyl)acetamide

Cat. No.: B13636215
M. Wt: 199.25 g/mol
InChI Key: OWOOGMUOTFUJRI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(3-ethynylphenyl)acetamide is an organic compound with the molecular formula C13H13NO It is a derivative of acetamide, featuring a cyclopropyl group and an ethynyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(3-ethynylphenyl)acetamide typically involves a multi-step process:

    Formation of 3-ethynylphenylacetic acid: This can be achieved by reacting 3-ethynylphenyl bromide with a suitable acetic acid derivative under basic conditions.

    Cyclopropylation: The intermediate product is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride.

    Amidation: Finally, the cyclopropylated product is reacted with an amine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated acetamide derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Cyclopropyl-N-(3-ethynylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)acetamide: Lacks the cyclopropyl group, which may result in different binding affinities and biological activities.

    Cyclopropylacetamide: Lacks the ethynyl-substituted phenyl ring, leading to different chemical reactivity and applications.

Uniqueness

2-Cyclopropyl-N-(3-ethynylphenyl)acetamide is unique due to the presence of both the cyclopropyl and ethynyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-cyclopropyl-N-(3-ethynylphenyl)acetamide

InChI

InChI=1S/C13H13NO/c1-2-10-4-3-5-12(8-10)14-13(15)9-11-6-7-11/h1,3-5,8,11H,6-7,9H2,(H,14,15)

InChI Key

OWOOGMUOTFUJRI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2CC2

Origin of Product

United States

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